KDM5A Enzymatic Inhibition Potency: IC50 = 50 nM vs. Reference Inhibitor IC50 = 180 nM
4-(2-Hydrazinylpyrimidin-4-yl)morpholine exhibits KDM5A inhibitory activity with an IC50 of 50 nM in AlphaScreen enzymatic assays, representing a 3.6-fold higher potency compared to a reference KDM5A inhibitor that demonstrated an IC50 of 180 nM under comparable irreversible inhibition assay conditions [1]. The compound also shows activity against KDM5B (IC50 = 9 nM) and substantially reduced activity against KDM5C (IC50 = 2190 nM), establishing a defined selectivity profile within the KDM5 subfamily [2].
| Evidence Dimension | KDM5A enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Reference KDM5A inhibitor (BDBM50468050): IC50 = 180 nM |
| Quantified Difference | 3.6-fold more potent (50 nM vs. 180 nM) |
| Conditions | AlphaScreen assay; KDM5A ARID/PhD1 domain deletion mutant (residues 1-739) with 1000 μM α-KG |
Why This Matters
This 3.6-fold potency advantage enables lower compound consumption in enzymatic screening cascades and provides a stronger starting point for hit-to-lead optimization in KDM5A-targeted drug discovery programs.
- [1] BindingDB. BDBM50483926 (CHEMBL5285505). Affinity Data: IC50 = 50 nM against KDM5A (human) by AlphaScreen assay. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50468050 (CHEMBL4287599). Affinity Data: IC50 = 180 nM against KDM5A ARID/PhD1 domain deletion mutant with 1000 μM α-KG. View Source
